molecular formula C8H16ClNO B2372201 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 870889-89-7

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

Cat. No.: B2372201
CAS No.: 870889-89-7
M. Wt: 177.67
InChI Key: IPLBQEHOXUCVRY-OQBUZWGDSA-N
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Description

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is often used in scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may potentially influence similar biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tropinone with methylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce different alcohol derivatives .

Scientific Research Applications

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBQEHOXUCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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